Macitentan (n-butyl analogue)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macitentan (n-butyl analogue) is a n-butyl analogue of Macitentan . Macitentan is an orally active, non-peptide dual endothelin ETA and ETB receptor antagonist used for the potential treatment of idiopathic pulmonary fibrosis (IPF) and pulmonary arterial hypertension (PAH) .
Synthesis Analysis
The synthesis of Macitentan involves a multistep protocol starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine . The process involves the reaction of N-propylsulfamide with potassium tert butoxide in the presence of methanol to provide a potassium salt, which is then condensed with 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide (DMSO) to provide N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N’-propylsulfamide . This compound is then reacted with ethylene glycol in the presence of potassium tert butoxide in dimethoxyethane to provide 2-hydroxyethoxy compound . Finally, nucleophilic substitution of this compound with 5-bromo-2-chloropyrimidine in the presence of sodium hydride in tetrahydrofuran (THF) and dimethyl formamide (DMF) solvent mixture provides Macitentan .Molecular Structure Analysis
Macitentan (n-butyl analogue) has a molecular weight of 587.28 and a molecular formula of C20H21Br2N5O4S . NMR analysis showed that macitentan adopts a compact structure in aqueous solution and molecular modeling suggests that this conformation tightly fits into a well-defined ETA receptor binding pocket .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Macitentan have been described in the Synthesis Analysis section above. The process involves reactions such as condensation, nucleophilic substitution, and the use of various reagents and solvents .Physical and Chemical Properties Analysis
Macitentan (n-butyl analogue) has a molecular weight of 587.28 and a molecular formula of C20H21Br2N5O4S . It appears as a white to yellow solid . The compound is stable under normal temperatures and pressures .Mécanisme D'action
Macitentan (n-butyl analogue) functions as an orally active dual antagonist targeting both endothelin ETA and ETB receptors . It shows promise for treating idiopathic pulmonary fibrosis (IPF) and pulmonary arterial hypertension (PAH), leveraging its non-peptide structure for potential therapeutic applications .
Safety and Hazards
Macitentan (n-butyl analogue) should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought immediately .
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDTKLWBSATSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.